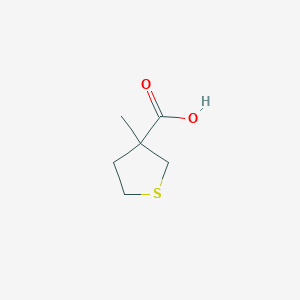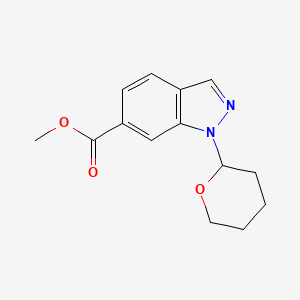
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole is a chiral heterocyclic compound that features a thiazole ring substituted with a pyrrolidine moiety and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole typically begins with commercially available starting materials such as 2-bromo-5-methylthiazole and (S)-pyrrolidine.
Reaction Steps:
Reaction Conditions: Typical conditions include heating the reaction mixture to temperatures between 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.
化学反応の分析
Types of Reactions
Oxidation: (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, converting the thiazole ring to a more reduced form.
Substitution: The compound can participate in substitution reactions, where the pyrrolidine or methyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
Building Block: (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Biological Activity: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine
Drug Development: Due to its unique structure, this compound is explored as a scaffold for developing new pharmaceuticals, particularly in the area of central nervous system disorders.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-5-methyl-2-(pyrrolidin-2-yl)thiazole: The enantiomer of the compound, which may exhibit different biological activities.
2-(pyrrolidin-2-yl)thiazole: Lacks the methyl group, which can affect its chemical reactivity and biological properties.
5-methylthiazole: Lacks the pyrrolidine moiety, resulting in different applications and properties.
Uniqueness
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole is unique due to its chiral nature and the presence of both a thiazole and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12N2S |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
5-methyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-5-10-8(11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m0/s1 |
InChIキー |
TYMVAHJRZLNLGR-ZETCQYMHSA-N |
異性体SMILES |
CC1=CN=C(S1)[C@@H]2CCCN2 |
正規SMILES |
CC1=CN=C(S1)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
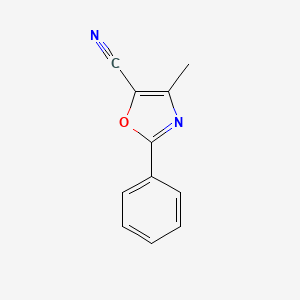
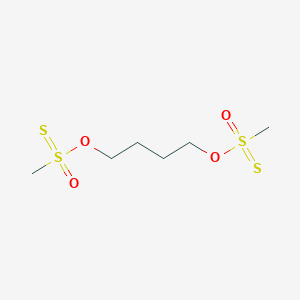
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
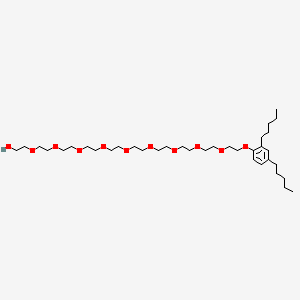
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
